N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzothiazole-2-amine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit specific enzymes involved in the inflammatory process.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide: This compound shares a similar benzothiazole core but differs in its functional groups and overall structure.
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Another related compound with a benzoxathiine core, known for its reactivity in multicomponent reactions.
Uniqueness
N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of a benzothiazole ring with an oxathiine moiety, providing distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H13ClN2O4S2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H13ClN2O4S2/c19-12-6-7-13-14(10-12)26-18(20-13)21-17(22)15-16(11-4-2-1-3-5-11)27(23,24)9-8-25-15/h1-7,10H,8-9H2,(H,20,21,22) |
InChI Key |
JQNOFTIQOGGGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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